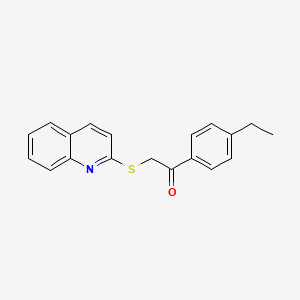
1-(4-Ethylphenyl)-2-quinolin-2-ylsulfanylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylphenyl)-2-quinolin-2-ylsulfanylethanone is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring attached to a sulfanyl ethanone moiety, with an ethylphenyl group at the para position. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 1-(4-Ethylphenyl)-2-quinolin-2-ylsulfanylethanone can be achieved through various synthetic routes. One common method involves the reaction of 4-ethylphenyl magnesium bromide with 2-chloroquinoline-3-carbaldehyde, followed by the addition of ethanethiol under basic conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The product is then purified using column chromatography.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or copper can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-(4-Ethylphenyl)-2-quinolin-2-ylsulfanylethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds.
Scientific Research Applications
1-(4-Ethylphenyl)-2-quinolin-2-ylsulfanylethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: It is studied for its potential use in the treatment of infectious diseases and cancer due to its ability to inhibit specific enzymes and pathways.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-2-quinolin-2-ylsulfanylethanone involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways. This inhibition leads to the disruption of cellular processes, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
1-(4-Ethylphenyl)-2-quinolin-2-ylsulfanylethanone can be compared with other quinoline derivatives such as:
Quinoline: The parent compound, which lacks the sulfanyl ethanone and ethylphenyl groups.
Chloroquine: A well-known antimalarial drug that contains a quinoline ring with a different substitution pattern.
Quinacrine: Another antimalarial drug with a similar quinoline structure but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
1-(4-ethylphenyl)-2-quinolin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c1-2-14-7-9-16(10-8-14)18(21)13-22-19-12-11-15-5-3-4-6-17(15)20-19/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQDDYAIAXWPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4'-methoxy-3-biphenylyl)carbonyl]-beta-alanine](/img/structure/B5822856.png)
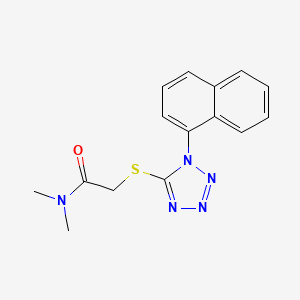
![N-[2-(3-CHLOROPHENYL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE](/img/structure/B5822871.png)
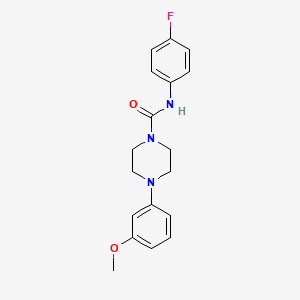
![2,5-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B5822879.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-ethylpiperidin-4-amine](/img/structure/B5822883.png)
![8-(4-methylphenyl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B5822888.png)
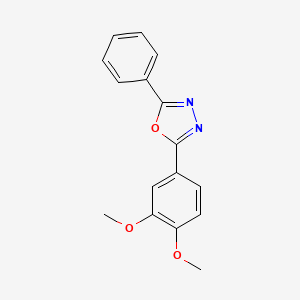
![4-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-nitropyrazole](/img/structure/B5822907.png)
![2-(1H-benzo[d]imidazol-2-yl)-N-methylacetamide](/img/structure/B5822912.png)
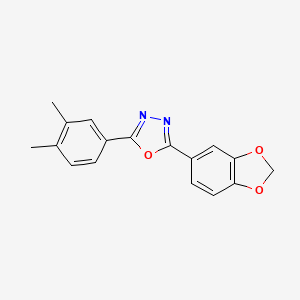
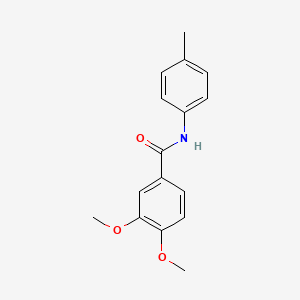
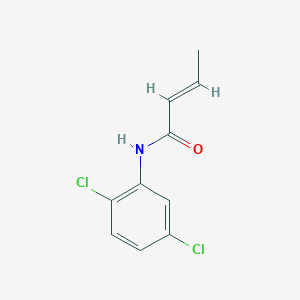
![4-[(4-chlorobenzyl)oxy]benzohydrazide](/img/structure/B5822937.png)
